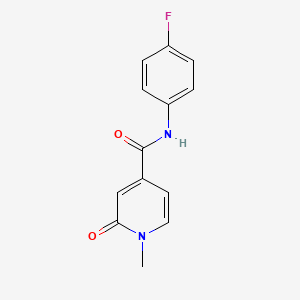
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic target for various diseases. It was first synthesized by scientists at the Broad Institute of MIT and Harvard in 2010. Since then, it has been extensively studied for its potential applications in scientific research.
作用機序
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide inhibits the activity of bromodomain-containing proteins by binding to a specific pocket within their structure. This binding prevents the proteins from interacting with other molecules and carrying out their normal functions. As a result, the expression of certain genes is downregulated, leading to changes in cellular behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide are dependent on the specific disease being targeted. In cancer, for example, N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide has been shown to inhibit the proliferation of cancer cells and induce cell death. In inflammation, it has been shown to reduce the production of inflammatory cytokines. The exact mechanisms underlying these effects are still being studied.
実験室実験の利点と制限
One of the main advantages of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide for lab experiments is its specificity. It targets a specific group of proteins, which allows researchers to study the effects of inhibiting these proteins in a controlled manner. However, the synthesis process for N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide is complex and requires specialized equipment and expertise. Additionally, the cost of the compound may be prohibitive for some researchers.
将来の方向性
There are several potential future directions for research involving N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of interest is the identification of specific disease targets for N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide. Finally, the development of new methods for synthesizing N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide and related compounds may make them more accessible to researchers.
合成法
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide involves a multi-step process that begins with the reaction of 3-bromo-5-chlorothiophene-2-carboxylic acid with 2,2-dimethyl-3-oxopropylamine. The resulting product is then treated with thionyl chloride and subsequently reacted with 3-amino-5-bromothiophene-2-carboxylic acid to yield N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide. The overall synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide has been identified as a potential therapeutic target for various diseases, including cancer, inflammation, and infectious diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition can lead to the downregulation of specific genes that are involved in disease processes.
特性
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-bromothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-10(2,9(12)15)5-13-8(14)6-3-7(11)16-4-6/h3-4H,5H2,1-2H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOAQQTHPFHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CSC(=C1)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)



![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)


![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)




